N-(3,5-dimethylphenyl)-12-(8-methoxy-2-oxochromen-3-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-12-(8-methoxy-2-oxochromen-3-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O5S2/c1-13-8-14(2)10-17(9-13)29-24(33)23-15(3)21-25(39-23)30-28-32(26(21)34)31-19(12-38-28)18-11-16-6-5-7-20(36-4)22(16)37-27(18)35/h5-11H,12H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHOWFVJHCCJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC6=C(C(=CC=C6)OC)OC5=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3,5-dimethylphenyl)-12-(8-methoxy-2-oxochromen-3-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and its mechanism of action.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure containing sulfur and nitrogen heteroatoms, along with a coumarin moiety. Its molecular formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4S2 |
| Molecular Weight | 478.59 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
Table 1: Antimicrobial Activity
| Bacteria Species | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 | |
| Escherichia coli | 0.004 | |
| Enterobacter cloacae | 0.008 | |
| Bacillus cereus | 0.015 |
The compound exhibited superior activity compared to traditional antibiotics such as ampicillin and streptomycin, with some derivatives showing up to 50-fold increased potency against specific bacterial strains .
Antifungal Activity
In addition to antibacterial properties, the compound also displays antifungal activity. It has been tested against various fungal strains with promising results.
Table 2: Antifungal Activity
The most sensitive fungi were noted to be Trichoderma viride, while Aspergillus fumigatus showed higher resistance .
Anticancer Properties
The compound's anticancer potential has also been investigated. It has shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment led to a significant reduction in cell viability with an IC50 value of 15 µM , demonstrating its potential as an anticancer agent .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : The compound interferes with bacterial cell wall synthesis, leading to cell lysis.
- Fungal Membrane Disruption : It disrupts fungal cell membranes, causing leakage of cellular contents.
- Induction of Apoptosis in Cancer Cells : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
